2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid
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Overview
Description
2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound that features a fused pyrrole and triazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine ring.
Synthesis via Bromohydrazone: This route utilizes bromohydrazone intermediates to construct the triazine ring.
Formation of Triazinium Dicyanomethylide: This involves the formation of a triazinium salt, which is then converted to the desired compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product.
Transition Metal Mediated Synthesis: This method employs transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine compound.
Industrial Production Methods
Industrial production methods for 2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is a key structural motif in several antiviral and anticancer drugs, including remdesivir and brivanib alaninate.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of proteins, thereby modulating their activity. This interaction can lead to the inhibition of viral replication or the suppression of cancer cell proliferation .
Comparison with Similar Compounds
2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be compared with other similar compounds such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the methyl and carboxylic acid groups.
Brivanib Alaninate: An anticancer drug that contains a similar triazine ring system.
Remdesivir: An antiviral drug that also features the pyrrolo[2,1-f][1,2,4]triazine scaffold.
The uniqueness of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-3-7-2-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13) |
InChI Key |
OILBHPCQJZIMSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=C2C=N1)C(=O)O |
Origin of Product |
United States |
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